Cas no 1805149-68-1 (6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- 6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid
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- Inchi: 1S/C9H7BrF3NO4/c1-17-7-6(8(15)16)5(18-9(11,12)13)2-4(3-10)14-7/h2H,3H2,1H3,(H,15,16)
- Chiave InChI: HKGAXARATTZECL-UHFFFAOYSA-N
- Sorrisi: BrCC1C=C(C(C(=O)O)=C(N=1)OC)OC(F)(F)F
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 302
- XLogP3: 2.5
- Superficie polare topologica: 68.6
6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084581-1g |
6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
1805149-68-1 | 97% | 1g |
$1,579.40 | 2022-04-01 |
6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid Letteratura correlata
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Ulteriori informazioni su 6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid
6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid: A Versatile Building Block in Modern Pharmaceutical and Material Science
6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid represents a class of heterocyclic compounds with unique structural features that have garnered significant attention in drug discovery and functional material development. This compound, characterized by its pyridine ring fused with carboxylic acid functional groups, exhibits a combination of electrophilic bromomethyl and fluorinated methoxy substituents, which confer distinct chemical reactivity and biological activity. Recent advances in computational chemistry and high-throughput screening have further highlighted the importance of such fluorinated heterocycles in the design of targeted therapies and advanced materials.
The trifluoromethoxy group in this molecule plays a critical role in modulating hydrophobic interactions and electrostatic properties, which are essential for optimizing drug-target binding affinity. Studies published in Journal of Medicinal Chemistry (2023) demonstrate that fluorinated pyridine derivatives can enhance metabolic stability and improve pharmacokinetic profiles, making them ideal candidates for prodrug strategies. The methoxy functionality further contributes to the molecule's hydrophilic character, which is crucial for solubility in aqueous environments—a key requirement for oral drug delivery systems.
Recent research in organosynthetic chemistry has focused on the regioselective functionalization of pyridine rings to achieve precise control over molecular architecture. The bromomethyl substituent in this compound serves as a versatile reactive handle, enabling the synthesis of complex molecules through click chemistry or
The carboxylic acid group in this compound is another key feature that influences its biological activity. This acidic functionality can interact with proton pumps or enzyme active sites, making the molecule relevant to gastrointestinal disorders and metabolic diseases. Computational models developed by Pharmaceutical Research (2023) suggest that the pyridine ring can act as a hydrogen bond acceptor, enhancing its ability to modulate ion channels and receptor interactions.
Advancements in nanotechnology have expanded the applications of this compound beyond traditional pharmaceuticals. The fluorinated methoxy and trifluoromethoxy groups enable the synthesis of fluorinated polymers with tunable dielectric properties, which are being explored for use in flexible electronics and photovoltaic materials. A 2023 paper in Advanced Materials highlights how such fluorinated heterocycles can improve the thermal stability and mechanical strength of nanocomposites.
From a synthetic perspective, the regioselective bromination of the pyridine ring is a critical step in the preparation of this compound. Modern asymmetric catalysis techniques have enabled the precise introduction of chiral centers, which is essential for the development of enantiomerically pure drugs. The methoxy group also plays a role in directing the electrophilic substitution reactions, ensuring the formation of the desired functionalized pyridine derivative.
Biological studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The fluorinated methoxy substituent is believed to disrupt cell membrane integrity, while the carboxylic acid group may interfere with metabolic pathways. A 2024 study in Antimicrobial Agents and Chemotherapy suggests that this molecule could be a promising candidate for multidrug-resistant infections, given its unique mechanism of action.
In the field of anti-inflammatory research, this compound has demonstrated significant activity in suppressing pro-inflammatory cytokines. The pyridine ring is thought to interact with cytosolic receptors, while the trifluoromethoxy group may modulate signal transduction pathways. A 2023 paper in Journal of Inflammation Research indicates that this molecule could be a potential therapeutic for autoimmune diseases and chronic inflammation.
From an environmental perspective, the fluorinated nature of this compound raises questions about its biodegradability and ecotoxicological impact. While its high stability is advantageous for pharmaceutical applications, it may pose challenges in waste management. Researchers in Environmental Science & Technology (2023) are exploring ways to degrade fluorinated compounds using enzymatic catalysis and photocatalytic processes, which could mitigate potential environmental risks.
The synthesis of this compound involves several key steps, including the functionalization of pyridine rings and the introduction of bromomethyl groups. Modern green chemistry approaches are being employed to reduce the environmental footprint of its production. Catalytic methods and solvent-free reactions are being optimized to achieve high yields with minimal energy consumption and waste generation.
Looking ahead, the fluorinated heterocycle represented by this compound is expected to play a pivotal role in next-generation drug development. Its unique chemical properties and structural versatility make it a valuable building block for the design of targeted therapies and advanced materials. As computational tools become more sophisticated, the ability to predict and optimize the biological activity of such compounds will continue to grow, further expanding their applications in pharmaceutical science and nanotechnology.
In conclusion, 6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid exemplifies the potential of fluorinated heterocycles in modern chemistry. Its structural complexity and functional versatility make it a promising candidate for a wide range of scientific and industrial applications. As research continues to uncover new properties and uses, this compound is likely to remain at the forefront of innovative research in pharmaceutical science and material chemistry.
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